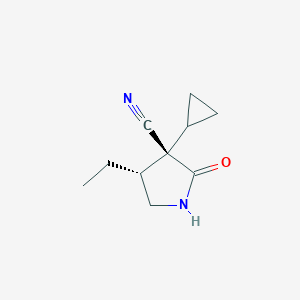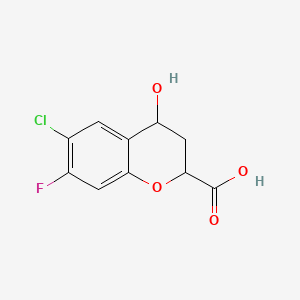
Ethyl 4-amino-5-iodo-6-methoxynicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate is a chemical compound that belongs to the pyridinecarboxylate family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, an iodine atom, and a methoxy group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate typically involves multiple steps. One common method starts with the iodination of a pyridine derivative, followed by the introduction of the amino and methoxy groups. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. The reaction conditions often require the use of specific reagents such as iodine, methanol, and ethanol, along with catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography may also be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
Ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.
科学研究应用
Ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate can be compared with other pyridinecarboxylate derivatives such as:
Ethyl 4-amino-3-methoxy-5-nitropyridinecarboxylate: Similar structure but with a nitro group instead of an iodine atom.
Ethyl 4-amino-5-bromo-6-methoxy-3-pyridinecarboxylate: Similar structure but with a bromine atom instead of an iodine atom.
Ethyl 4-amino-5-chloro-6-methoxy-3-pyridinecarboxylate: Similar structure but with a chlorine atom instead of an iodine atom.
The uniqueness of ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H11IN2O3 |
|---|---|
分子量 |
322.10 g/mol |
IUPAC 名称 |
ethyl 4-amino-5-iodo-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H11IN2O3/c1-3-15-9(13)5-4-12-8(14-2)6(10)7(5)11/h4H,3H2,1-2H3,(H2,11,12) |
InChI 键 |
AZYOXBXAFKZVGL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(C(=C1N)I)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


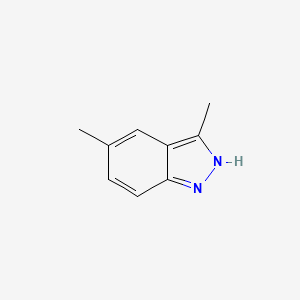




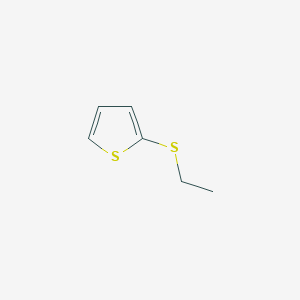

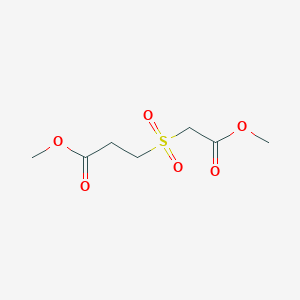
![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)
